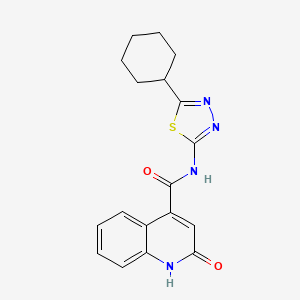
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 106653-00-3
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves several steps. One common approach is as follows:
Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid: This intermediate is prepared through suitable reactions.
Formation of the Thiadiazole Ring: The 2-oxo-1,2-dihydroquinoline-4-carboxylic acid reacts with thionyl chloride (SOCl) to form the corresponding acid chloride. This acid chloride then reacts with 5-cyclohexyl-1,3,4-thiadiazol-2-amine to yield the desired compound.
Industrial Production Methods: The industrial production of this compound may involve large-scale synthesis using optimized conditions. specific details are proprietary and not widely available.
Chemical Reactions Analysis
Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the thiadiazole ring.
Oxidation and Reduction Reactions: Depending on the functional groups, it may participate in redox reactions.
Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Reagents: Thionyl chloride, amine reactants, acid chlorides, and suitable solvents.
Major Products: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide itself, along with any intermediates formed during synthesis.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers explore its reactivity and potential as a building block for other compounds.
Industry: It could serve as a precursor for specialized materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c23-15-10-13(12-8-4-5-9-14(12)19-15)16(24)20-18-22-21-17(25-18)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,19,23)(H,20,22,24) |
InChI Key |
RYYHKWQFQHFOHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11008396.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11008398.png)
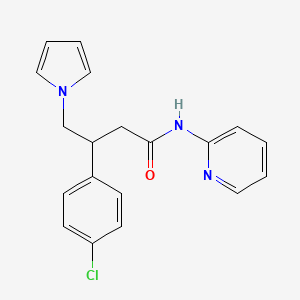
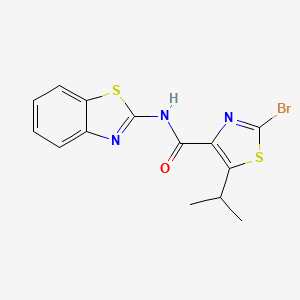
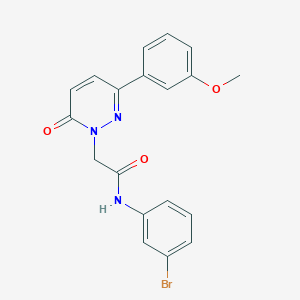
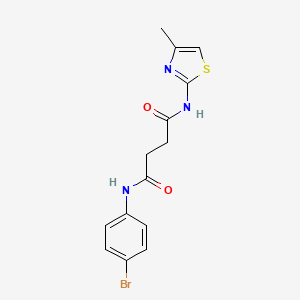
![2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11008428.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B11008435.png)
![N-(3,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B11008442.png)
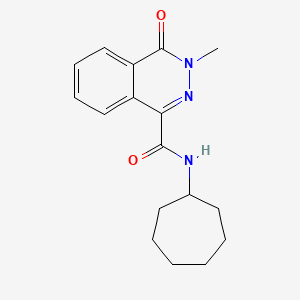
![4'-(1H-imidazol-1-ylcarbonyl)-2'-phenyl-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B11008458.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-phenylacetamide](/img/structure/B11008461.png)
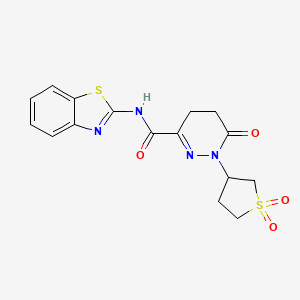
![8,8-Dimethyl-2,3,9,10-tetrahydrocyclopenta[c]pyrano[3,2-g]chromen-4-one](/img/structure/B11008476.png)
